molecular formula C12H23BrO B14283573 1-Bromo-8-[(but-3-en-1-yl)oxy]octane CAS No. 129281-18-1

1-Bromo-8-[(but-3-en-1-yl)oxy]octane

Cat. No.: B14283573
CAS No.: 129281-18-1
M. Wt: 263.21 g/mol
InChI Key: VEFPKCAQLLXYII-UHFFFAOYSA-N
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Description

1-Bromo-8-[(but-3-en-1-yl)oxy]octane is a brominated alkyl ether featuring a terminal bromine atom and a but-3-en-1-yloxy ether group at opposite ends of an octane chain. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine acts as a leaving group, and the ether moiety enables further functionalization. Its structure combines reactivity (via the bromine) with tunable steric and electronic effects (via the unsaturated ether group), making it valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

129281-18-1

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-bromo-8-but-3-enoxyoctane

InChI

InChI=1S/C12H23BrO/c1-2-3-11-14-12-9-7-5-4-6-8-10-13/h2H,1,3-12H2

InChI Key

VEFPKCAQLLXYII-UHFFFAOYSA-N

Canonical SMILES

C=CCCOCCCCCCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-[(but-3-en-1-yl)oxy]octane can be synthesized through a multi-step process. One common method involves the reaction of 8-bromo-1-octanol with but-3-en-1-ol in the presence of a strong base, such as sodium hydride (NaH), to form the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-[(but-3-en-1-yl)oxy]octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols or ethers.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

1-Bromo-8-[(but-3-en-1-yl)oxy]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-[(but-3-en-1-yl)oxy]octane involves its reactivity as an alkyl bromide. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether linkage in the compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

1-Bromo-8-chlorooctane (CAS 28598-82-5)
  • Structure : Terminal Br and Cl groups.
  • Reactivity : Bromine (Br) is a superior leaving group compared to chlorine (Cl) due to its lower bond strength and higher polarizability. This makes 1-bromo-8-chlorooctane less reactive in substitution reactions at the Cl terminus.
  • Applications : Primarily used in stepwise alkylation reactions where sequential substitution is required .
1-Bromo-8-fluorooctane (CAS 593-12-4)
  • Physical Properties : Molecular weight = 211.11 g/mol; LogP = 3.8 .
  • Reactivity : Fluorine’s high electronegativity reduces the nucleofugality of the F group, making substitution reactions at the F end unlikely. The Br terminus remains reactive.
  • Applications : Useful in synthesizing fluorinated surfactants or polymers where inert C-F bonds are desirable .

Ether-Functionalized Derivatives

1-Bromo-8-(tert-butoxy)octane
  • Synthesis: Prepared via Amberlyst H15-catalyzed etherification of 8-bromo-1-octanol with 2-methylpropene, achieving 95% yield .
  • Steric Effects : The bulky tert-butoxy group hinders nucleophilic attacks at the ether oxygen, enhancing stability under basic conditions.
  • Applications : Used as a protected intermediate in pheromone synthesis, where the tert-butoxy group is later deprotected .
1-Bromo-8-tetrahydropyranyloxyoctane (CAS 50816-20-1)
  • Structure : Features a tetrahydropyranyl (THP) protecting group.
  • Stability : The THP group offers robust acid-labile protection, with a molecular weight of 293.24 g/mol .
  • Applications : Common in multi-step syntheses requiring temporary hydroxyl protection .
1-Bromo-8-(2-(2-methoxyethoxy)ethoxy)octane
  • Synthesis : Derived from 1-bromo-8-hydroxyoctane via etherification with methoxyethoxyethyl groups.
  • Applications : Intermediate in phase-transfer catalysis or ionic liquid synthesis due to its polyether chain .

Thioether and Ester Derivatives

1-Bromo-8-(methylthio)octane (CAS 64053-04-9)
  • Reactivity : The methylthio (SMe) group is more nucleophilic than oxygen ethers, enabling participation in metal-catalyzed coupling reactions.
  • Physical Properties : Density = 1.171 g/cm³; predicted boiling point = 270.2°C .
  • Applications : Useful in synthesizing sulfur-containing polymers or ligands .
Ethyl 8-Bromooctanoate (CAS 29823-21-0)
  • Structure : Ester group at the 8th position instead of an ether.
  • Reactivity : The bromine facilitates nucleophilic substitution, while the ester allows for hydrolysis or transesterification.
  • Applications : Key intermediate in lipid-like molecule synthesis and drug candidates .

Unsaturated Derivatives

8-Bromo-1-octene
  • Structure : Features a terminal alkene instead of an ether.
  • Reactivity : The double bond enables polymerization (e.g., via radical initiators) or hydrometallation reactions.
  • Applications : Building block for polyethylene-like polymers or cross-coupling reactions .

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications References
1-Bromo-8-[(but-3-en-1-yl)oxy]octane ~257.16 (estimated) Br, ether (butenyloxy) Alkylation, ether cleavage Polymer precursors, drug intermediates N/A
1-Bromo-8-chlorooctane 227.56 Br, Cl Sequential substitution reactions Stepwise alkylation
1-Bromo-8-fluorooctane 211.11 Br, F Fluorinated surfactant synthesis Materials science
1-Bromo-8-tetrahydropyranyloxyoctane 293.24 Br, THP ether Acid-labile protection Multi-step synthesis
1-Bromo-8-(methylthio)octane 239.22 Br, SMe Metal-catalyzed couplings Sulfur-containing polymers
Ethyl 8-Bromooctanoate 237.15 Br, ester Ester hydrolysis, substitution Pharmaceutical intermediates

Research Findings and Trends

  • Reactivity Trade-offs : Bulky ethers (e.g., tert-butoxy, THP) enhance stability but limit accessibility for nucleophilic attacks, whereas linear ethers (e.g., butenyloxy) balance reactivity and steric effects .
  • Functional Group Compatibility : Bromine’s leaving-group ability is consistent across analogs, but terminal groups (F, Cl, SMe, ester) dictate downstream reactivity and application scope .

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